![molecular formula C20H18FN3OS B6565623 2-fluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide CAS No. 946223-73-0](/img/structure/B6565623.png)
2-fluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-fluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its density, boiling point, and other characteristics. For “2-fluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide”, the predicted boiling point is 387.8±42.0 °C and the predicted density is 1.132±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Analgesic Applications
Isoxazole derivatives, which are structurally similar to the compound , have been found to exhibit analgesic properties . This suggests that “2-fluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide” could potentially be used in the development of new pain relief medications.
Anticonvulsant Applications
Similarly, isoxazole derivatives have also been found to have anticonvulsant activities . This indicates that the compound could be researched further for potential use in treating conditions such as epilepsy.
Antipsychotic Applications
The affinity of isoxazole derivatives for serotonergic and dopaminergic receptors suggests potential antipsychotic applications . This could make “2-fluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide” a candidate for research in the treatment of mental health disorders such as schizophrenia.
Anticancer Applications
Isoxazole derivatives have shown anticancer activities . This suggests that the compound could be used in the development of new cancer therapies.
Antimicrobial Applications
The antimicrobial activities of isoxazole derivatives indicate that “2-fluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide” could be used in the development of new antimicrobial agents.
Modulators of GABAA Receptors
The compound could potentially be used in the preparation of functionally selective allosteric modulators of GABAA receptors . These modulators can be used to enhance or inhibit the action of GABA, which is the chief inhibitory neurotransmitter in the mammalian central nervous system.
Inhibitors of the Checkpoint Kinase Wee1
The compound could potentially be used in the preparation of inhibitors of the checkpoint kinase Wee1 . Wee1 inhibitors have potential applications in cancer therapy, as they can force cancer cells into premature mitosis, leading to cell death.
Suzuki Cross-Coupling Reaction
The compound could potentially be used in the Suzuki cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of carbon-carbon bonds, and has applications in the pharmaceutical and chemical industries.
Zukünftige Richtungen
The future directions for research on “2-fluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-fluoro-N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c1-13-6-8-14(9-7-13)18-17(24-10-11-26-20(24)23-18)12-22-19(25)15-4-2-3-5-16(15)21/h2-9H,10-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOQGYSJJBUJIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.